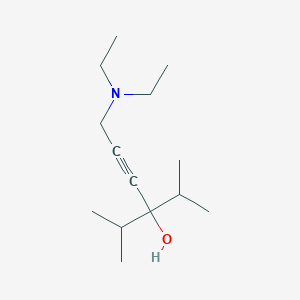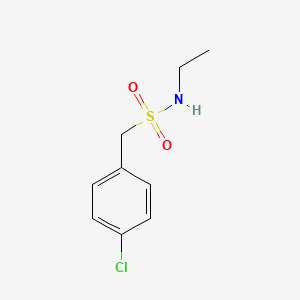![molecular formula C12H18ClN3S B3750811 N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B3750811.png)
N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CM-272 and has been found to exhibit promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea involves the modulation of various molecular targets in the body. It has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. This compound has also been shown to modulate the activity of dopamine receptors in the brain, which are involved in the regulation of mood and behavior. Additionally, N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea has been found to exhibit various biochemical and physiological effects in the body. It has been shown to possess anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase enzymes. This compound has also been found to modulate the activity of dopamine receptors in the brain, which are involved in the regulation of mood and behavior. Moreover, it has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea in lab experiments is its potential therapeutic applications. This compound has been found to exhibit promising results in various preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the research on N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea. One of the main directions is to further investigate its potential therapeutic applications. This compound has been found to exhibit anticancer, antipsychotic, anti-inflammatory, and analgesic properties, making it a potential candidate for further development as a therapeutic agent. Moreover, further studies are needed to determine the safety and toxicity of this compound in humans. Additionally, future research should focus on identifying the molecular targets and signaling pathways involved in the mechanism of action of N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea. This will help in the development of more specific and effective therapeutic agents.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea has been found to exhibit potential therapeutic applications in various preclinical studies. It has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells. This compound has also been found to exhibit antipsychotic effects by modulating the activity of dopamine receptors in the brain. Moreover, it has been shown to possess anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase enzymes.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(dimethylamino)propyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3S/c1-16(2)9-3-8-14-12(17)15-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPOIEHQYMCSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[3-(dimethylamino)propyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-acetylphenyl)-7-(3,4-dimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3750729.png)
![3-phenyl-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3750735.png)

![2-[3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3750752.png)

![2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3750766.png)


![ethyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3750785.png)
![N-(3-chlorophenyl)-2-{3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3750787.png)

![N,N''-1,2-ethanediylbis[N'-phenyl(thiourea)]](/img/structure/B3750818.png)

![methyl 2-{5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B3750841.png)